![molecular formula C17H17N5O2 B7564666 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide, also known as MTMP, is a novel compound that has gained significant attention in scientific research. MTMP belongs to the class of tetrazole-containing compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide inhibits the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide's ability to inhibit the production of prostaglandins may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to exhibit potent cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. This suggests that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide research. One potential direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its potential therapeutic applications in the treatment of inflammatory diseases should be explored further. Furthermore, the development of novel derivatives of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, 3-aminophenyltetrazole, and methoxyamine hydrochloride. The reaction is carried out in the presence of potassium carbonate and acetonitrile as a solvent. The yield of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is high, and the purity can be improved using column chromatography.
Applications De Recherche Scientifique
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown potent cytotoxic effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells makes it a promising candidate for anticancer drug development.
Propriétés
IUPAC Name |
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16(19-20-21-22)13-9-6-10-14(11-13)18-17(23)15(24-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJBNURBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
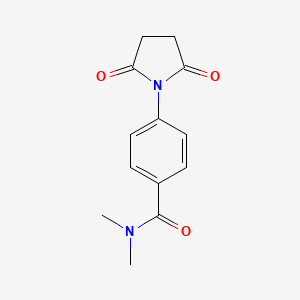
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)
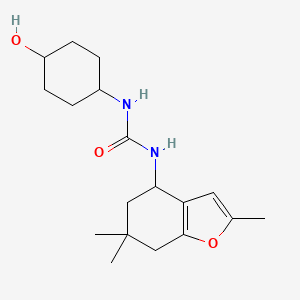
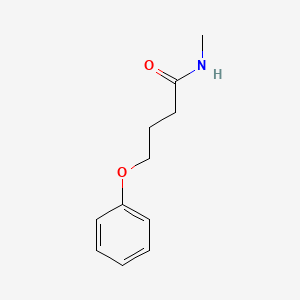
![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
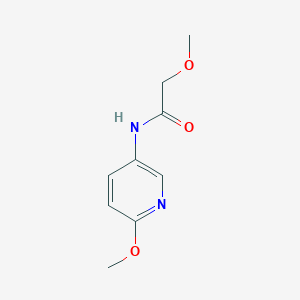
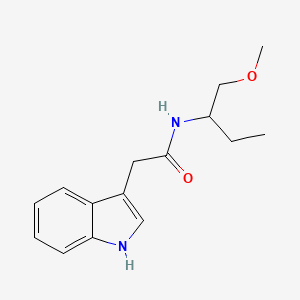
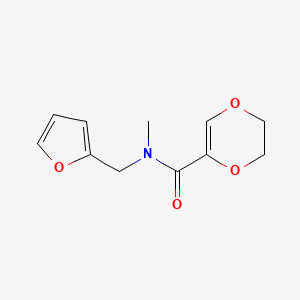
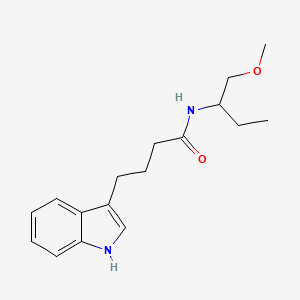
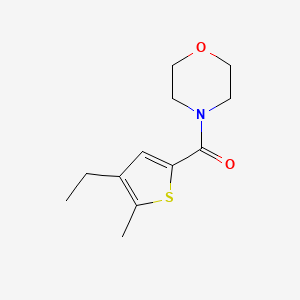

![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)